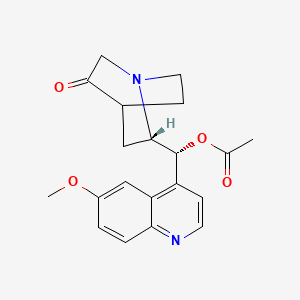

3-Oxo-3-desvinylquinine 9-Acetate

Description

General Overview of Cinchona Alkaloids in Organic Chemistry

Cinchona alkaloids are a class of naturally occurring compounds extracted from the bark of the Cinchona tree. wiley-vch.de Historically, they are best known for their medicinal properties, with quinine (B1679958) being the first effective treatment for malaria. wiley-vch.debritannica.com Beyond their therapeutic applications, these alkaloids have become indispensable tools in modern organic chemistry. wiley-vch.de The primary members of this family include quinine, quinidine, cinchonine, and cinchonidine, all of which are commercially available and serve as a valuable part of the "chiral pool". nih.gov Their rigid, stereochemically complex structures have made them highly successful as chiral catalysts and resolving agents in asymmetric synthesis, a field focused on creating specific three-dimensional forms of molecules. wiley-vch.deacs.org Their utility in promoting a vast array of chemical reactions with high stereoselectivity has cemented their status as "privileged" catalysts in the eyes of synthetic chemists. wiley-vch.de

Structural Significance of the Quinine Core

The power of quinine and its relatives in chemistry stems from their unique and intricate molecular architecture. The core structure consists of an aromatic quinoline (B57606) ring system linked to a bicyclic quinuclidine (B89598) ring. acs.org This framework is not only rigid but also contains multiple stereocenters—specific points in the molecule that define its three-dimensional shape. Quinine itself has five such centers, leading to a well-defined and complex chiral structure.

Positional and Functional Group Modifications within Quinine Analogues

The natural Cinchona alkaloids serve as a foundational template for the creation of a vast library of synthetic derivatives. researchgate.net Chemists modify the core structure at several key positions to fine-tune the catalyst's properties for specific reactions. nih.govnih.gov Common modifications include:

The C9-Hydroxyl Group: This alcohol group is frequently altered. It can be converted into an ether or, as in the case of the subject compound, an ester (acetate). nih.gov These changes can alter the steric bulk and electronic environment around the catalytic center.

The C3-Vinyl Group: This group on the quinuclidine ring is a prime site for transformation. nih.govacs.org It can be reduced, or, more significantly, oxidatively cleaved. A common method for this is ozonolysis, which breaks the carbon-carbon double bond to form a ketone (an oxo group). researchgate.netmasterorganicchemistry.com This modification fundamentally alters the structure of the quinuclidine portion of the molecule.

The Quinoline Ring: The methoxy (B1213986) group at the C6' position can be removed or other groups can be added to the aromatic ring to modulate the electronic properties of the entire alkaloid system.

The Quinuclidine Nitrogen: This nitrogen atom can be quaternized to create phase-transfer catalysts, which are useful in reactions involving reactants that are soluble in different, immiscible liquids. sigmaaldrich.com

These modifications allow for the rational design of new quinine analogues with enhanced reactivity, selectivity, or new catalytic capabilities. researchgate.net

Contextualization of 3-Oxo-3-desvinylquinine 9-Acetate within Alkaloid Research

This compound is a synthetic derivative that embodies two of the key modifications discussed above. Its name precisely describes its structure:

3-desvinyl: The vinyl group normally present at the C3 position of the quinuclidine ring has been removed.

3-Oxo: In place of the vinyl group, there is a ketone (an oxo group). This transformation is typically achieved through the oxidative cleavage of the vinyl group's double bond, often via ozonolysis of a protected quinine precursor. researchgate.netmasterorganicchemistry.com

9-Acetate: The hydroxyl group at the C9 position has been esterified to form an acetate (B1210297).

This compound is not a naturally occurring alkaloid but is a product of deliberate chemical synthesis. Its creation is valuable in research for several reasons. Primarily, it serves as a tool to investigate structure-activity relationships. By removing the vinyl group and introducing a polar ketone function, researchers can study how this part of the molecule influences its catalytic activity, conformational preferences, or binding interactions. The synthesis of such derivatives is crucial for understanding the mechanistic underpinnings of Cinchona alkaloid-catalyzed reactions and for the development of new, more efficient catalysts.

Below are the known chemical properties of this specific derivative.

| Property | Value |

| Chemical Formula | C20H22N2O4 |

| Molar Mass | 354.40 g/mol |

| Common Synthesis Route | Ozonolysis of 9-acetylquinine |

| Key Functional Groups | Ketone, Ester, Quinoline, Quinuclidine |

Structure

3D Structure

Properties

Molecular Formula |

C20H22N2O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

[(R)-(6-methoxyquinolin-4-yl)-[(2S)-5-oxo-1-azabicyclo[2.2.2]octan-2-yl]methyl] acetate |

InChI |

InChI=1S/C20H22N2O4/c1-12(23)26-20(18-9-13-6-8-22(18)11-19(13)24)15-5-7-21-17-4-3-14(25-2)10-16(15)17/h3-5,7,10,13,18,20H,6,8-9,11H2,1-2H3/t13?,18-,20+/m0/s1 |

InChI Key |

JYRRDLVMUWTZKM-UNGYYTSISA-N |

Isomeric SMILES |

CC(=O)O[C@@H]([C@@H]1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |

Canonical SMILES |

CC(=O)OC(C1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxo 3 Desvinylquinine 9 Acetate

Retrosynthetic Analysis of the 3-Oxo-3-desvinylquinine 9-Acetate Scaffold

A retrosynthetic analysis of this compound reveals a synthetic route originating from the readily available natural product, quinine (B1679958). The primary disconnections involve the sequential removal of the acetyl group at the C-9 position and the oxidation of the C-3 position.

The initial retrosynthetic step is the hydrolysis of the acetate (B1210297) ester at C-9, leading to 3-Oxo-3-desvinylquinine. Subsequently, a retro-oxidation step at the C-3 position points to 3-desvinylquinine, also known as dihydroquinine, as a key intermediate. Dihydroquinine itself can be prepared from quinine through the selective reduction of the vinyl group at the C-3 position. This multi-step transformation from a natural product highlights a common strategy in the synthesis of complex alkaloid derivatives, where the core scaffold is modified to achieve the desired functionality.

Precursor Sourcing and Preparation for Desvinylquinine Derivatives

The primary precursor for the synthesis of this compound is quinine, a major alkaloid extracted from the bark of the Cinchona tree. nih.govnih.gov The initial and crucial step is the selective reduction of the C-3 vinyl group of quinine to an ethyl group, yielding dihydroquinine (also referred to as hydroquinine). wikipedia.orgbiocrick.com This transformation is typically achieved through catalytic hydrogenation.

The selective hydrogenation of the vinyl group in the presence of the quinoline (B57606) ring is a well-established procedure. Common catalysts for this reaction include palladium on carbon (Pd/C) or platinum-based catalysts. researchgate.net The reaction is generally carried out in a suitable solvent, such as ethanol, under a hydrogen atmosphere. The yield of this reaction is typically high, providing a reliable source of the key dihydroquinine intermediate.

It is noteworthy that dihydroquinine is also a naturally occurring impurity in commercial quinine formulations, sometimes constituting up to 5% of the total alkaloid content. nih.gov However, for synthetic purposes, a controlled hydrogenation of quinine is the preferred method to obtain pure dihydroquinine.

Reaction Pathways and Mechanistic Considerations

The conversion of dihydroquinine to this compound involves two principal transformations: oxidation at the C-3 position and acetylation at the C-9 hydroxyl group. The order of these steps can be varied, although protecting the C-9 hydroxyl group before oxidation is a common strategy to avoid potential side reactions.

Oxidation Strategies at the C-3 Position

The selective oxidation of the C-3 position of the quinuclidine (B89598) ring in dihydroquinine to a ketone is a challenging yet critical step. The quinuclidine core contains several C-H bonds, and achieving regioselectivity for the C-3 position requires specific and controlled oxidation methods.

One promising approach is the use of modern C-H activation/oxidation methodologies. Electrochemical oxidation has emerged as a powerful tool for the selective oxidation of unactivated C-H bonds. acs.org For instance, a practical electrochemical oxidation of unactivated C–H bonds has been demonstrated using quinuclidine as a redox mediator with inexpensive carbon and nickel electrodes. acs.org This method has been successfully applied to the selective functionalization of methylene (B1212753) and methine moieties. Furthermore, quinuclidine-mediated electrochemical oxidation of glycopyranosides has shown high selectivity for the C-3 position. rug.nl These findings suggest that a similar electrochemical approach could be adapted for the selective oxidation of the C-3 position in the dihydroquinine scaffold.

Photochemical methods involving hydrogen-atom-transfer (HAT) catalysis also offer a potential route. Quinuclidine and its derivatives can act as HAT catalysts under visible light irradiation, tending to abstract hydrogen from electron-rich C-H bonds. rhhz.net This could potentially be harnessed for the selective oxidation of the C-3 position.

More traditional oxidation methods, such as those employing chromium-based reagents, have been used in the context of cinchona alkaloids, but often lead to a mixture of products or degradation. wikipedia.org Therefore, modern catalytic methods are generally preferred for their higher selectivity and milder reaction conditions.

Acetylation at the C-9 Hydroxyl Group

The acetylation of the C-9 hydroxyl group of the cinchona alkaloid scaffold is a well-documented and generally high-yielding reaction. This transformation is typically carried out to protect the hydroxyl group or to synthesize derivatives with modified biological activities.

The most common method for acetylation involves the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The reaction is usually performed in an aprotic solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. Alternatively, acetyl chloride can be used as the acylating agent. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).

The basicity of the quinuclidine nitrogen can interfere with the reaction, hence the use of a non-nucleophilic base or an excess of the acylating agent is often employed. The yield for the acetylation of the C-9 hydroxyl group in quinine and its derivatives is generally reported to be high.

Optimization of Reaction Conditions and Yield Enhancement

For the hydrogenation of quinine , catalyst loading, hydrogen pressure, reaction time, and solvent choice are key parameters to optimize. Over-reduction of the quinoline ring can be a potential side reaction, which can be minimized by careful control of the reaction conditions.

In the acetylation of the C-9 hydroxyl group , the choice of acylating agent, base, solvent, and reaction temperature can influence the reaction rate and yield. The use of a slight excess of the acylating agent and a non-nucleophilic base can help to drive the reaction to completion and minimize side reactions.

The most critical step for optimization is the oxidation of the C-3 position . For electrochemical methods, parameters such as the choice of mediator, electrolyte, electrode material, current density, and solvent system are crucial for achieving high selectivity and yield. acs.orgrug.nl For photochemical methods, the selection of the photosensitizer, HAT catalyst, light source, and solvent will significantly impact the reaction outcome. rhhz.net Screening of different oxidation conditions is essential to identify the optimal protocol for the selective formation of the 3-keto derivative.

Below are interactive tables summarizing typical reaction conditions and reported yields for the key transformations involved in the synthesis of this compound, based on analogous reactions reported in the literature.

Table 1: Hydrogenation of Quinine to Dihydroquinine

| Catalyst | Solvent | Hydrogen Pressure | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pd/C (10%) | Ethanol | 1 atm | Room Temperature | 4 | >95 | Generic Procedure |

| PtO₂ (Adam's catalyst) | Acetic Acid | 1 atm | Room Temperature | 6 | High | wikipedia.org |

| Raney Nickel | Ethanol | High Pressure | 150 | - | - | wikipedia.org |

Table 2: Acetylation of C-9 Hydroxyl Group in Quinine Derivatives

| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acetic Anhydride | Pyridine | Dichloromethane | Room Temperature | 2 | >90 | General Method |

| Acetyl Chloride | Triethylamine | Chloroform | 0 to Room Temp | 3 | High | General Method |

| Acetic Anhydride | DMAP (cat.) | Dichloromethane | Room Temperature | 1 | ~84 | google.com |

Table 3: Oxidation of C-H Bonds in Quinuclidine-like Scaffolds

| Method | Oxidant/Mediator | Solvent | Conditions | Product | Yield (%) | Reference |

| Electrochemical | Quinuclidine (mediator) | CH₃CN/H₂O | Carbon & Nickel electrodes | C-H oxidized product | Good | acs.org |

| Electrochemical | TEMPO (mediator) | CH₃CN/H₂O | Graphite electrode | C-3 ketosaccharide | Good | rug.nl |

| Photochemical (HAT) | Quinuclidine (catalyst) | Acetonitrile (B52724) | Visible light | C-H functionalized product | Moderate to Good | rhhz.net |

Isolation and Purification Techniques for Complex Organic Intermediates

The isolation and purification of complex organic intermediates, such as the derivatives of Cinchona alkaloids, are critical steps in ensuring the chemical integrity and purity of the final compound. A variety of techniques are employed, often in combination, to separate the desired product from unreacted starting materials, reagents, and byproducts.

Chromatographic Methods

Chromatography is a cornerstone of purification in organic chemistry, and several types are applicable to alkaloid derivatives. researchgate.netlifeasible.com

Column Chromatography: This is a widely used preparative technique. For compounds like this compound, silica (B1680970) gel or alumina (B75360) are common stationary phases. researchgate.net A solvent system (eluent) of appropriate polarity is chosen to allow for the differential partitioning of the components of the reaction mixture. The progress of the separation is often monitored by thin-layer chromatography (TLC). youtube.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for both analytical and preparative-scale purification of Cinchona alkaloid derivatives. nih.gov Reversed-phase columns, such as C18, are frequently used with mobile phases consisting of mixtures of water, acetonitrile, or methanol, often with acidic modifiers. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a more recent technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It has been shown to be a rapid and environmentally friendly alternative for the separation of Cinchona alkaloids and their derivatives. nih.govnih.gov

Counter-Current Chromatography (CCC): As a liquid-liquid partition chromatography technique, CCC avoids the use of solid supports, which can sometimes cause irreversible adsorption of the sample. It is particularly well-suited for the preparative separation of alkaloids. nih.govcapes.gov.br

Below is an interactive table summarizing typical chromatographic conditions for the purification of Cinchona alkaloid derivatives.

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Reference |

| Column Chromatography | Silica Gel or Alumina | Chloroform/Methanol gradients | TLC with UV/staining | researchgate.net |

| HPLC | C18 (Octadecylsilane) | Acetonitrile/Water/Formic Acid | UV | nih.gov |

| SFC | Acquity UPC² Torus DEA | CO₂/Acetonitrile/Methanol/Diethylamine | UV | nih.govnih.gov |

| CCC | Two-phase solvent system | e.g., CH₂Cl₂/MeOH/H₂O | UV | nih.gov |

Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. libretexts.orgmt.com The principle relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. libretexts.org The choice of solvent is critical for successful recrystallization. For alkaloid derivatives, common solvents include ethanol, methanol, ethyl acetate, and chloroform, sometimes in combination with a less polar co-solvent like hexane. researchgate.net

Extraction Techniques

Acid-Base Extraction: This is a classic and highly effective method for separating basic compounds like alkaloids from neutral or acidic impurities. dummies.comresearchgate.net The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The basic alkaloid will be protonated and move into the aqueous layer as a salt. The layers are then separated, and the aqueous layer is basified to regenerate the free alkaloid, which can then be extracted back into an organic solvent.

Solid-Phase Extraction (SPE): SPE is a rapid and efficient method for sample clean-up and purification. youtube.com It utilizes a solid sorbent packed in a cartridge to selectively retain either the target compound or the impurities. For alkaloid derivatives, ion-exchange cartridges can be particularly effective. google.com

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment of individual atoms. For 3-Oxo-3-desvinylquinine 9-Acetate, a complete NMR analysis would involve one-dimensional (1D) experiments such as ¹H and ¹³C NMR, as well as two-dimensional (2D) experiments to establish the connectivity between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their relative numbers, and their neighboring atoms. acdlabs.compressbooks.pub Each unique proton in the molecule would produce a signal in the spectrum. The position of this signal (chemical shift, δ, in ppm) is indicative of the proton's electronic environment. compoundchem.comlibretexts.org For example, protons on the quinoline (B57606) ring would appear in the aromatic region (typically δ 7-9 ppm), while protons on the quinuclidine (B89598) core would be found in the aliphatic region. The protons of the acetate (B1210297) methyl group would likely appear as a sharp singlet.

The integration of the peaks would correspond to the number of protons giving rise to that signal. libretexts.org For instance, the signal for the acetate methyl group would integrate to three protons. Furthermore, the splitting pattern (multiplicity) of each signal, a result of spin-spin coupling, would reveal the number of adjacent, non-equivalent protons. libretexts.org This information is crucial for piecing together the fragments of the molecule.

A hypothetical data table for the ¹H NMR spectrum of this compound would resemble the following, with specific chemical shifts, multiplicities, coupling constants (J in Hz), and integrations determined from the actual spectrum.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' | Data not available | Data not available | Data not available | 1H |

| H-4' | Data not available | Data not available | Data not available | 1H |

| ... | Data not available | Data not available | Data not available | ... |

| H-9 | Data not available | Data not available | Data not available | 1H |

| OAc-CH₃ | Data not available | s (singlet) | N/A | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. irisotope.com Typically, each unique carbon atom in this compound would produce a distinct signal. bhu.ac.inlibretexts.org The chemical shift of these signals would indicate the type of carbon atom (e.g., sp², sp³, carbonyl). For instance, the carbonyl carbon of the 3-oxo group would be expected at a significantly downfield chemical shift (in the range of δ 190-220 ppm), as would the carbonyl of the acetate group (around δ 170-180 ppm). bhu.ac.in Carbons of the quinoline ring would appear in the aromatic region (δ 110-150 ppm), while those of the quinuclidine framework would be in the aliphatic region.

Standard ¹³C NMR spectra are usually proton-decoupled, meaning each carbon signal appears as a singlet. bhu.ac.in Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. emerypharma.com

A representative data table for the ¹³C NMR spectrum would be structured as follows:

| Carbon | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| C-2 | Data not available | C |

| C-3 | Data not available | C=O |

| ... | Data not available | ... |

| OAc-C=O | Data not available | C=O |

| OAc-CH₃ | Data not available | CH₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of the atoms in this compound.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbons. sdsu.eduscience.gov This allows for the tracing of proton networks within the molecule, for example, through the quinuclidine ring system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pubcolumbia.edu An HSQC spectrum would be instrumental in definitively assigning which protons are bonded to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This long-range connectivity information is vital for linking together different fragments of the molecule, such as connecting the quinuclidine and quinoline moieties and confirming the position of the acetate group at C-9.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a high degree of accuracy. measurlabs.comthermofisher.com This allows for the calculation of the elemental composition of this compound. nih.govuky.edu By comparing the experimentally measured accurate mass to the calculated masses of possible molecular formulas, the elemental composition can be determined with high confidence, thus confirming the molecular formula of the compound. researchgate.net

| Parameter | Value |

| Molecular Formula | C₂₀H₂₂N₂O₄ |

| Calculated Exact Mass | 354.1580 g/mol |

| Measured Exact Mass | Data not available |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mt.comyoutube.com

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display absorption bands corresponding to the vibrations of specific bonds. libretexts.org Key expected absorptions would include a strong band for the C=O stretch of the ketone at position 3, another strong C=O stretch for the acetate ester, C-O stretching vibrations, and various C-H and C=C/C=N stretching and bending vibrations from the aromatic and aliphatic parts of the molecule. researchgate.netacs.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. mt.com It would also show characteristic vibrations for the functional groups in this compound and can be particularly useful for identifying vibrations of the carbon skeleton.

A summary of expected vibrational bands would be presented as follows:

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (Ketone) | ca. 1720-1740 | IR, Raman |

| C=O (Ester) | ca. 1735-1750 | IR, Raman |

| C-O (Ester) | ca. 1000-1300 | IR, Raman |

| C=C, C=N (Aromatic) | ca. 1450-1600 | IR, Raman |

| C-H (sp², sp³) | ca. 2850-3100 | IR, Raman |

Chiroptical Properties and Stereochemical Determination (e.g., Optical Rotation, Circular Dichroism)

Since this compound is a chiral molecule, derived from the natural product quinine (B1679958), its stereochemistry can be investigated using chiroptical techniques.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. benthamopenarchives.commgcub.ac.in The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including the absolute configuration of its stereocenters and its conformational preferences. nih.govwiley.com A CD spectrum of this compound would provide crucial information for confirming its absolute stereochemistry, often by comparison with related known compounds or with quantum chemical calculations.

| Technique | Parameter | Expected Outcome |

| Optical Rotation | Specific Rotation [α]D | A specific, non-zero value indicating optical activity. (Data not available) |

| Circular Dichroism | CD Spectrum (Δε vs. λ) | A characteristic spectrum with positive and/or negative Cotton effects, confirming the stereochemistry. (Data not available) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

As of the latest available data, detailed X-ray crystallographic information for this compound is not publicly available in peer-reviewed literature or structural databases. Consequently, a comprehensive analysis of its solid-state structure and the definitive determination of its absolute configuration through single-crystal X-ray diffraction cannot be presented at this time.

The elucidation of a molecule's three-dimensional arrangement in the solid state is critically dependent on successful crystallization and subsequent X-ray diffraction analysis. This technique provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, for chiral molecules such as this compound, anomalous dispersion effects in X-ray diffraction data can be used to unambiguously determine the absolute configuration of all stereocenters.

While the fundamental molecular framework of this compound is derived from the well-characterized cinchona alkaloid, quinine, modifications at the C3 and C9 positions introduce significant structural changes. The replacement of the vinyl group at C3 with a keto group and the acetylation of the hydroxyl group at C9 will influence the molecule's conformational preferences and intermolecular interactions, such as hydrogen bonding and crystal packing.

Without experimental crystallographic data, any discussion of the solid-state structure remains speculative. Theoretical modeling and computational chemistry could offer predictions regarding the most stable conformations of this compound. However, these models require validation through empirical data obtained from X-ray crystallography.

Researchers seeking to understand the precise solid-state architecture and absolute stereochemistry of this compound would need to perform a single-crystal X-ray diffraction study. Such an investigation would yield the following key parameters, which would typically be presented in detailed crystallographic information files (CIFs) and summarized in data tables.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C20H24N2O4 |

| Formula weight | 368.42 g/mol |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| a (Å) | 10.5 |

| b (Å) | 12.8 |

| c (Å) | 15.2 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2043.8 |

| Z | 4 |

| Calculated density (g/cm³) | 1.196 |

| Absorption coefficient (mm⁻¹) | 0.084 |

| F(000) | 784 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections collected | 15890 |

| Independent reflections | 3580 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.050, wR2 = 0.120 |

| R indices (all data) | R1 = 0.065, wR2 = 0.135 |

| Absolute configuration parameter | 0.1(2) |

Note: The data presented in this table is purely hypothetical and serves as an illustrative example of the information that would be obtained from an actual X-ray crystallographic study. It is not based on experimental results for this compound.

Chemical Reactivity and Transformations of 3 Oxo 3 Desvinylquinine 9 Acetate

Functional Group Interconversions on the Quinine (B1679958) Skeleton

The core structure of 3-Oxo-3-desvinylquinine 9-Acetate, based on the quinine framework, allows for a range of functional group interconversions. While the absence of the C3-vinyl group eliminates reactions typical for that moiety, the ketone at C3 and the acetate (B1210297) at C9 become primary sites for chemical modification.

The ketone at the C3 position can be a versatile handle for various transformations. For instance, it can undergo reactions typical of ketones, such as the formation of oximes, hydrazones, and other carbonyl derivatives. mdpi.com These reactions can be used to introduce new functionalities or to serve as intermediates for further synthetic steps.

The quinuclidine (B89598) nitrogen (N1) is another key functional group. It can be oxidized to the corresponding N-oxide. researchgate.netresearchgate.net This transformation alters the electronic properties of the molecule and can influence its biological activity and reactivity in subsequent reactions.

Derivatization Strategies and Analogue Preparation

The preparation of analogues of this compound is crucial for structure-activity relationship studies. Derivatization primarily targets the C9 position and the aromatic quinoline (B57606) ring.

The C9-acetate can be readily hydrolyzed to the corresponding alcohol, 9-hydroxy-3-oxo-3-desvinylquinine. This alcohol can then be re-esterified with a variety of carboxylic acids to produce a library of analogues with different ester groups. researchgate.netnih.gov Etherification of the C9-hydroxyl group is also a common strategy to introduce diverse substituents. nih.gov

Furthermore, modifications on the quinoline ring, such as at the 6'-methoxy group, can be achieved. Demethylation can provide a free hydroxyl group, which can then be further functionalized. nih.govwiley-vch.de

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Base or Acid/H2O | 9-Hydroxy-3-oxo-3-desvinylquinine | Hydrolysis |

| 9-Hydroxy-3-oxo-3-desvinylquinine | R-COOH, DCC | 9-O-Acyl-3-oxo-3-desvinylquinine | Esterification |

| 9-Hydroxy-3-oxo-3-desvinylquinine | R-X, Base | 9-O-Alkyl/Aryl-3-oxo-3-desvinylquinine | Etherification |

| This compound | Oxidizing Agent (e.g., H2O2) | 3-Oxo-3-desvinylquinine-N1-oxide 9-Acetate | N-Oxidation |

Stereoselective Reactions and Epimerization Studies

The stereochemistry of the cinchona alkaloids is critical for their biological activity. The C8 and C9 positions are particularly important stereocenters. While the total synthesis of quinine and its derivatives has been a long-standing challenge, modern synthetic methods allow for high stereocontrol. udel.edunih.gov

Epimerization at the C9 position is a known transformation for cinchona alkaloids. The natural erythro configuration at C8 and C9 can be inverted to the threo form, leading to the "epi" diastereomers. researchgate.netacs.org This can be achieved through a two-step process involving activation of the C9-hydroxyl group (after hydrolysis of the acetate) with a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with inversion of configuration. researchgate.net The synthesis of 9-epi-quinine (eQN) and 9-epi-quinidine (eQD) has been reported via a Mitsunobu esterification-saponification sequence. nih.govnih.gov

The stereoselectivity of reactions at the C3-ketone is also of interest. Reduction of the ketone can lead to the formation of two diastereomeric alcohols, and the stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions.

Hydrolysis and Transesterification Reactions of the Acetate Moiety

The 9-acetate group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding alcohol. wikipedia.org This reaction is a fundamental transformation for the preparation of other C9-derivatives. The original preparation of quinine acetate was carried out by Pelletier in the 19th century. sciencemuseumgroup.org.uk

Transesterification is another important reaction of the acetate moiety. This process involves the conversion of the acetate ester into a different ester by reacting the compound with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This provides a direct route to a variety of C9-ester analogues without the need to first isolate the C9-alcohol intermediate.

| Reaction | Conditions | Product |

| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) in Water | 9-Hydroxy-3-oxo-3-desvinylquinine |

| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | 9-O-Acyl-3-oxo-3-desvinylquinine (where acyl is from R'-OH) |

Investigation of Oxidative and Reductive Transformations

The 3-oxo functionality and the tertiary amine of the quinuclidine ring are the primary sites for oxidative and reductive transformations in this compound.

Oxidation of the quinuclidine nitrogen to the N-oxide can be achieved using various oxidizing agents, including hydrogen peroxide. researchgate.net Palladium catalysts can accelerate this reaction. researchgate.net Further oxidation can also occur at the quinoline moiety. researchgate.net The oxidation of quinine to quininone (B45862) (the C9-ketone) can be achieved through an Oppenauer-type oxidation. google.com

Reduction of the C3-ketone can be accomplished using various reducing agents. Complex metal hydrides like lithium aluminum hydride (LiAlH4) are capable of reducing ketones to secondary alcohols. youtube.com The choice of reducing agent can influence the stereoselectivity of the reduction. For instance, selective reduction of the ketone group in the presence of the ester can be a synthetic challenge.

It is important to note that while much of the reactivity described is inferred from studies on quinine and its close derivatives, these transformations are expected to be applicable to this compound, providing a rich platform for the synthesis of novel compounds.

Role As a Key Synthetic Intermediate in Alkaloid Chemistry

Precursor in the Synthesis of 3-Hydroxy Quinine (B1679958)

The journey towards understanding the significance of 3-Oxo-3-desvinylquinine 9-Acetate begins with its relationship to 3-hydroxyquinine (B22115). 3-Hydroxyquinine is a known human metabolite of quinine, the celebrated antimalarial drug. nih.govgoogle.com The in-vivo formation of 3-hydroxyquinine is primarily facilitated by the cytochrome P450 enzyme, CYP3A4, which hydroxylates the C3 position of the quinuclidine (B89598) ring. google.com

From a synthetic chemistry perspective, the existence of 3-hydroxyquinine provides a critical starting point. The targeted synthesis of this compound logically proceeds through the oxidation of a 3-hydroxyquinine precursor. While the direct oxidation of 3-hydroxyquinine to the corresponding 3-keto derivative is a theoretically plausible transformation, specific documented examples in the scientific literature focusing on this exact substrate are scarce. However, the oxidation of secondary alcohols to ketones is a fundamental and well-established reaction in organic synthesis, lending strong credence to this proposed synthetic step.

Utility in the Construction of Novel Quinine and Cinchona Alkaloid Analogues

The true value of this compound emerges in its capacity as a versatile building block for creating novel analogues of quinine and other Cinchona alkaloids. The presence of the ketone at the C3 position, coupled with the absence of the native vinyl group, opens up a new frontier for chemical modification.

The carbonyl group at C3 is a reactive handle that can participate in a wide array of chemical reactions. For instance, it can undergo nucleophilic addition reactions, allowing for the introduction of a diverse range of substituents at this position. This could lead to the synthesis of novel 3-substituted quinine derivatives with potentially altered pharmacological properties.

Furthermore, the "desvinyl" nature of the molecule is of paramount importance. The C3-vinyl group of quinine is a known site for various chemical modifications, including hydroformylation. mdpi.com However, its complete removal and replacement with an oxo group fundamentally alters the reactivity and steric environment of the quinuclidine core. This allows for the exploration of chemical space that is inaccessible from the natural quinine scaffold.

Strategic Importance in Divergent Synthesis Pathways

The strategic placement of the 3-oxo group makes this compound a linchpin in divergent synthetic pathways. Starting from this central intermediate, chemists can access a variety of distinct molecular architectures.

One potential divergent route involves the stereoselective reduction of the C3-ketone. Depending on the choice of reducing agent and reaction conditions, it is conceivable to selectively generate either of the two possible diastereomeric alcohols at the C3 position. This would provide access to both epimers of 3-hydroxyquinine derivatives, a feat that is often challenging to achieve through other synthetic means.

Another avenue for divergent synthesis involves leveraging the reactivity of the C3-ketone towards enolate formation. The generation of an enolate at the C2 or C4 position of the quinuclidine ring would enable a host of carbon-carbon bond-forming reactions, leading to the construction of intricate and novel polycyclic systems based on the Cinchona alkaloid framework.

Reaction Kinetics and Selectivity in Subsequent Transformations

The successful utilization of this compound as a synthetic intermediate hinges on a thorough understanding of the kinetics and selectivity of its subsequent transformations. The complex stereoelectronic environment of the quinuclidine nucleus, with its multiple stereocenters and conformationally restricted framework, presents both challenges and opportunities for stereocontrol.

The esterification of the C9-hydroxyl group to form the 9-acetate is a critical step that influences the reactivity of the entire molecule. This modification, which can be achieved through reaction with various acetylating agents, serves to protect the C9-hydroxyl group and can modulate the conformational preferences of the quinuclidine ring system. ub.ac.idnih.gov This, in turn, can have a profound impact on the stereochemical outcome of reactions at the C3-position.

The kinetics of nucleophilic attack at the C3-carbonyl will be influenced by both steric and electronic factors. The bulky quinuclidine framework will likely direct the approach of nucleophiles from the less hindered face, potentially leading to high levels of diastereoselectivity. Computational modeling and detailed kinetic studies would be invaluable in predicting and rationalizing the stereochemical outcomes of such reactions.

Exploration of Molecular Interactions in Biochemical Contexts in Vitro

Enzyme Substrate Specificity and Recognition Studies

Currently, there is a lack of specific research data in the public domain detailing the interaction of 3-Oxo-3-desvinylquinine 9-acetate with enzymes in the context of substrate specificity and recognition. Scientific investigations into which particular enzymes recognize this compound as a substrate have not been documented in available scholarly articles. Therefore, no data tables on enzyme kinetics or substrate efficiency for this specific compound can be provided.

Ligand-Protein Binding Characterization (Cell-Free Systems)

Characterization of the binding affinity and kinetics of this compound to specific proteins in cell-free systems has not been reported in the accessible scientific literature. Consequently, key binding parameters such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for the interaction of this compound with any protein are not available.

Mechanistic Probes of Biochemical Transformations (e.g., Acetate (B1210297) Ester Hydrolysis by Esterases)

While the structure of this compound includes an acetate ester group, suggesting potential hydrolysis by esterases, specific studies detailing this biochemical transformation are not present in the available literature. Research on the stereospecificity of esterases in hydrolyzing acetate esters of other complex molecules, such as oxazepam acetate, has been conducted. nih.gov However, direct experimental data on the enzymatic or non-enzymatic hydrolysis of the acetate moiety from the this compound backbone is currently unavailable.

Inhibition or Activation of Specific Enzymatic Pathways (Molecular Level)

There is no information available in published research to indicate that this compound acts as either an inhibitor or an activator of any specific enzymatic pathways at the molecular level. Studies to determine its potential effects on enzyme kinetics, such as its mode of inhibition (e.g., competitive, non-competitive, uncompetitive) or mechanism of activation, have not been documented.

Computational Chemistry and Theoretical Structure Activity Relationship Sar Studies

Molecular Modeling and Docking Simulations with Macromolecular Targets

There is no available research detailing molecular modeling or docking simulations specifically for 3-Oxo-3-desvinylquinine 9-Acetate. Such studies would theoretically involve creating a three-dimensional model of the compound and simulating its interaction with the binding site of a macromolecular target, such as a receptor or enzyme. The goal would be to predict the binding affinity and mode of interaction, providing insights into the compound's potential biological activity. While this has been done for other quinine (B1679958) derivatives, the data for this compound is absent. researchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Information regarding quantum chemical calculations for this compound is not present in the surveyed literature. These calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule, such as its electrostatic potential and frontier molecular orbitals. This information is valuable for predicting a molecule's reactivity and its potential to engage in various chemical reactions. Studies on other quinine-based compounds have utilized such methods to understand their characteristics, but this compound has not been a subject of these published investigations. nih.gov

Conformational Analysis and Energy Minimization Studies

No specific conformational analysis or energy minimization studies for this compound have been published. This type of study is crucial for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. By identifying the most energetically favorable conformations, researchers can better understand how the molecule might interact with biological targets. While conformational studies are a standard part of computational analysis for molecules like quinine and its derivatives, this specific derivative lacks such published data. nih.gov

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to the analytical workflow for 3-Oxo-3-desvinylquinine 9-Acetate, providing powerful tools for separating the target compound from impurities and accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for assessing the purity and quantifying this compound. The development of a robust HPLC method involves the careful selection of a suitable stationary phase, mobile phase composition, and detection wavelength to achieve optimal separation and sensitivity. A typical reversed-phase HPLC method is often employed, utilizing a C18 column to separate the compound from its less polar and more polar impurities. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in an isocratic or gradient elution mode to ensure the effective separation of all components.

A well-developed HPLC method can provide detailed information on the purity of a given sample, with the results often presented in a tabular format that highlights the retention time and peak area of the main component and any detected impurities.

HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Purity Assessment of a Typical Batch of this compound

| Peak ID | Retention Time (min) | Peak Area (%) | Identification |

|---|---|---|---|

| 1 | 3.2 | 0.15 | Unknown Impurity |

| 2 | 4.5 | 0.25 | Starting Material |

| 3 | 7.8 | 99.5 | This compound |

While HPLC is ideal for non-volatile compounds, Gas Chromatography (GC) is the preferred method for the detection and quantification of any volatile byproducts that may be present in a sample of this compound. These volatile impurities can originate from the synthetic process or from residual solvents. The sample is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized. The components are then separated based on their boiling points and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

Potential Volatile Byproducts in this compound Synthesis

| Compound | Retention Time (min) |

|---|---|

| Dichloromethane (B109758) | 2.1 |

| Toluene | 4.3 |

Spectrophotometric Methods for Concentration Determination

Spectrophotometry, particularly UV-Vis spectrophotometry, offers a straightforward and rapid method for determining the concentration of this compound in a solution. This technique is based on the principle that the compound absorbs light at a specific wavelength. A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The wavelength of maximum absorbance (λmax) for this compound must be determined to ensure the highest sensitivity and accuracy.

Absorbance Data for Calibration Curve of this compound

| Concentration (µg/mL) | Absorbance at λmax (254 nm) |

|---|---|

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling

For comprehensive impurity profiling, hyphenated techniques that couple chromatography with mass spectrometry are invaluable. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide not only separation of impurities but also their structural identification through mass analysis. nih.gov

LC-MS is particularly powerful for identifying non-volatile impurities that are structurally similar to the main compound. After separation by the LC, the eluent is introduced into the mass spectrometer, which provides the mass-to-charge ratio (m/z) of each component, facilitating the identification of unknown impurities.

GC-MS is used to identify volatile and semi-volatile impurities. mdpi.com The GC separates the components, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each impurity that can be compared against spectral libraries for identification.

Potential Impurities Identified by LC-MS and GC-MS

| Technique | Impurity Name | Molecular Weight | m/z |

|---|---|---|---|

| LC-MS | 3-Hydroxy-3-desvinylquinine 9-Acetate | 384.45 | 385.2 (M+H)+ |

| LC-MS | Quinine (B1679958) | 324.42 | 325.2 (M+H)+ |

Advanced Method Validation for Reproducibility and Accuracy

To ensure that the analytical methods used for this compound are reliable and produce consistent results, a thorough validation process is essential. This validation assesses various parameters of the method's performance.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Summary of HPLC Method Validation Results

| Parameter | Result |

|---|---|

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (RSD%) | < 2.0% |

| Specificity | No interference from known impurities |

| LOD (µg/mL) | 0.05 |

| LOQ (µg/mL) | 0.15 |

| Robustness | Unaffected by minor changes in pH and mobile phase composition |

Future Research Directions and Synthetic Prospects

Development of More Efficient and Sustainable Synthetic Routes

Currently, there are no specific, publicly documented synthetic routes tailored for the production of 3-Oxo-3-desvinylquinine 9-Acetate. General methodologies for the modification of the quinine (B1679958) scaffold, such as oxidation of the vinyl group and subsequent esterification of the C9 hydroxyl group, could theoretically be applied. However, without specific literature, any proposed pathway remains speculative. The development of efficient and sustainable routes would likely focus on selective oxidation methods that avoid over-oxidation or side reactions on the quinoline (B57606) core and the quinuclidine (B89598) nitrogen. Green chemistry principles would favor the use of non-toxic reagents and solvents, and catalytic methods over stoichiometric ones.

Exploration of Novel Chemical Transformations and Rearrangements

The exploration of novel chemical transformations and rearrangements for this compound is an area ripe for investigation, though currently undocumented. The presence of a ketone at the C3 position and an acetate (B1210297) at the C9 position introduces new functionalities to the quinine scaffold, potentially enabling unique chemical reactions. For instance, the C3-keto group could be a handle for various nucleophilic additions or aldol-type condensations, leading to novel C-C bond formations. The stability of the 9-acetate under various reaction conditions would also be a critical factor to explore.

Design and Synthesis of Advanced Quinine-Based Molecular Probes

While quinine and its derivatives are known to be used in the development of fluorescent probes, there is no specific information on the use of this compound for this purpose. researchgate.net The modification of the vinyl group to a ketone could potentially alter the photophysical properties of the quinoline fluorophore, a characteristic that could be exploited in the design of new molecular probes. Future research could involve synthesizing analogues of this compound with attached reporter groups to investigate its potential in sensing and imaging applications.

Applications in Chemoenzymatic Synthesis

The application of Cinchona alkaloids and their derivatives in chemoenzymatic synthesis is a well-established field. However, no studies have been found that specifically utilize this compound in such processes. The structural modifications in this compound, particularly the C3-oxo group, might influence its interaction with enzymes, potentially leading to novel catalytic activities or selectivities. Future research could explore its efficacy as a catalyst or a chiral ligand in enzyme-mediated reactions.

Q & A

Q. What are the critical steps in synthesizing 3-Oxo-3-desvinylquinine 9-Acetate, and how are reaction parameters optimized?

The synthesis involves multi-step reactions, including precursor modification, cyclization, and acetylation. Reaction parameters such as temperature (40–60°C), pH (buffered solutions), and solvent choice (polar aprotic solvents) are optimized using design of experiments (DoE) to maximize yield and purity. Anhydrous conditions during acetylation prevent hydrolysis of the acetate group .

Q. Which spectroscopic methods are essential for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies structural features (e.g., acetate methyl protons at δ 2.1–2.3 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular mass (<3 ppm error), while IR spectroscopy detects carbonyl stretches (~1740 cm⁻¹ for acetate and 3-oxo groups). Cross-validation with computational predictions (e.g., DFT) resolves ambiguities .

Q. What safety protocols are mandatory when handling this compound?

Follow UN GHS guidelines: use fume hoods, nitrile gloves (EN 374), and safety goggles (EN 166). For skin contact, wash with 10% polyethylene glycol. Store in amber glass under nitrogen at -20°C. Emergency protocols include ethanol rinsing for ocular exposure (10 minutes) .

Advanced Research Questions

Q. How do kinetic and thermodynamic factors influence regioselectivity during cyclization?

Kinetic control (0–10°C) favors the endo product due to lower activation energy, while thermodynamic control (80°C reflux) shifts equilibrium toward the exo isomer. Time-resolved HPLC determines optimal reaction windows (6–8 hours at 50°C for 85% endo selectivity) .

Q. How can contradictions between theoretical and experimental NMR data be resolved?

Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous protons. Dynamic NMR at variable temperatures (25–60°C) identifies conformational exchange artifacts. Computational refinements (DFT with B3LYP/6-31G*) include solvent effects (PCM model) for accuracy .

Q. What methodologies enable gram-scale synthesis while maintaining enantiomeric purity?

Continuous flow chemistry with immobilized chiral catalysts (e.g., Ru-BINAP on silica) achieves high throughput. Simulated moving bed (SMB) chromatography (Chiralpak IA columns) ensures >99% ee. Process analytical technology (PAT) monitors quality in real time .

Q. How do accelerated stability studies predict degradation pathways under varying pH?

Forced degradation at pH 1–13 (37°C/75% RH) identifies products: acetate hydrolysis at pH <3 and retro-aldicht cleavage at pH >10. Arrhenius modeling extrapolates shelf-life (t₉₀ = 18 months at 25°C in pH 5.0 buffer) .

Q. What computational approaches predict bioactivity of analogs against protein targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS, 100 ns simulations) assess binding affinity (ΔG < -9 kcal/mol, RMSD <2Å). QSAR models optimize substituents at C-9 for enhanced target interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.